1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one
Description
Properties
CAS No. |
646062-71-7 |
|---|---|
Molecular Formula |
C20H14N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[3-phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C20H14N2O2S/c1-13(23)15-10-18(20(24)19-8-5-9-25-19)22-12-21-16(11-17(15)22)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
BPWGGUYZPQWMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reagents : Typically involve a combination of aldehydes, amines, and catalysts.
| Reagent | Amount | Role |
|---|---|---|
| Aldehyde | Varies | Precursor for cyclization |
| Amine | Varies | Nitrogen source |
| Catalyst | Varies | To promote cyclization |
Introduction of Thiophene-2-carbonyl Group
Following the formation of the pyrrolo core, the next step is to introduce the thiophene-2-carbonyl moiety. This can be accomplished through acylation reactions using thiophene derivatives.
Typical Procedure
- Dissolve the pyrrolo compound in a suitable solvent (e.g., dichloromethane).
- Add thiophene-2-carbonyl chloride or a similar acylating agent.
- Stir the reaction mixture at room temperature or under reflux conditions for several hours.
Yield and Purity
The yield from this reaction may vary based on conditions but typically ranges from 70% to 90%. Purity can be assessed using techniques such as HPLC or NMR spectroscopy.
Final Modifications to Achieve Ethanone Structure
The final step involves converting the intermediate compound into 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one.
Reaction Conditions
This step may involve:
- Reduction reactions to modify functional groups.
| Step | Conditions | Expected Outcome |
|---|---|---|
| Reduction | Hydrogenation | Convert carbonyl to alcohol |
| Acetylation | Acetic anhydride | Form ethanone structure |
After each synthetic step, purification is crucial to isolate the desired product from by-products and unreacted materials. Common methods include:
- Filtration : To remove insoluble impurities.
| Technique | Description |
|---|---|
| Recrystallization | Dissolve in hot solvent and cool slowly |
| Column Chromatography | Separate based on polarity using silica gel |
The final product should be characterized using various analytical techniques:
- NMR Spectroscopy : To determine molecular structure and confirm purity.
| Technique | Purpose |
|---|---|
| NMR | Identify functional groups and molecular structure |
| Mass Spectrometry | Confirm molecular weight |
| HPLC | Assess purity |
The preparation of 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one involves a series of well-defined synthetic steps that require careful optimization of conditions and reagents. By utilizing various purification and characterization techniques, high yields and purities can be achieved, making this compound accessible for further research and application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl and thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one. Research indicates that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized derivatives showed IC50 values ranging from 10.6 to 31.3 µg/mL against liver cancer cells (HEPG2) and from 12.3 to 35.9 µg/mL against breast cancer cells (MCF7) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HEPG2 | 10.6 |
| Compound B | MCF7 | 12.3 |
| Compound C | HEPG2 | 31.3 |
| Compound D | MCF7 | 35.9 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In a recent study, derivatives of this compound exhibited significant zones of inhibition against various bacterial strains, indicating potential as an antibacterial agent . The effectiveness was attributed to the structural features that enhance interaction with bacterial cell walls.
Synthetic Pathways
The synthesis of 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one involves several chemical reactions, often utilizing transition metals as catalysts to facilitate the formation of heterocycles . For example, palladium-catalyzed reactions have been instrumental in creating complex structures with high yields.
Green Chemistry Approaches
Recent advancements in green chemistry have led to the development of eco-friendly synthetic methods for producing this compound and its derivatives. Techniques such as solvent-free reactions and the use of renewable resources are being explored to minimize environmental impact .
Organic Electronics
Due to its unique electronic properties, 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one is being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells . The compound's ability to form stable thin films makes it suitable for these applications.
| Application | Property |
|---|---|
| OLEDs | High stability and efficiency |
| Solar Cells | Good charge transport properties |
Clinical Trials
A notable case study involved the evaluation of a derivative of this compound in clinical trials aimed at assessing its efficacy in treating specific cancer types. Preliminary results indicated promising outcomes, leading to further investigations into its mechanism of action .
Collaborative Research Initiatives
Collaborative efforts between academic institutions and pharmaceutical companies have been established to explore the full therapeutic potential of this compound. These initiatives focus on optimizing synthetic routes and enhancing biological activity through structural modifications .
Mechanism of Action
The mechanism of action of 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[1,2-c]pyrimidine Derivatives
(a) 3-Biphenyl-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidin-5-ethanone
- Substituents :
- 3-Biphenyl (enhanced aromatic surface area vs. phenyl).
- 7-(4-Nitrobenzoyl) (strong electron-withdrawing nitro group).
- Fluorescence : Nitro groups typically quench fluorescence due to intramolecular charge transfer, whereas thiophene-2-carbonyl may enhance emission in polar solvents .
- Synthesis : Prepared via Friedel-Crafts acylation, similar to the target compound .
(b) Ethyl 3-(3-Chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Substituents: 3-Chlorophenyl (electron-withdrawing Cl vs. phenyl). 5-Ethyl carboxylate (ester group increases hydrophobicity compared to ethanone).
- Properties : Higher molecular weight (410.87 g/mol) and altered solubility profile due to the ester .
(c) 3-Aryl-7-Benzoyl-pyrrolo[1,2-c]pyrimidines
- Substituents : 7-Benzoyl (less electron-deficient than thiophene-carbonyl).
- Fluorescence: Emission maxima redshifted in nonpolar solvents, whereas thiophene derivatives may exhibit solvatochromism .
Functional Comparison Table
Key Findings from Research
Fluorescence Modulation: Thiophene-2-carbonyl and benzoyl groups at position 7 significantly alter emission profiles. Thiophene derivatives exhibit solvent-dependent fluorescence, while nitrobenzoyl analogs show quenching . The 3-aryl group (e.g., biphenyl vs.
Biological Relevance :
- While avapritinib (a pyrrolotriazine derivative) targets kinases, the pyrrolo[1,2-c]pyrimidine core in the target compound may favor different interactions due to its smaller heterocyclic system .
Synthetic Accessibility :
- Friedel-Crafts acylation and Suzuki-Miyaura coupling are common methods for introducing aryl and acyl groups at positions 3 and 7, respectively .
Biological Activity
1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical formula for 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one is C20H14N2O2S. The structure features a pyrrolo-pyrimidine core with a phenyl group and a thiophene carbonyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Melanoma Cell Lines
In a study evaluating the efficacy of several derivatives against melanoma cell lines, 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one demonstrated an IC50 value of approximately 1.85 µM against UACC-62 and 1.76 µM against M14 cell lines. This indicates a potent inhibitory effect comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. It is believed to interfere with key signaling pathways involved in tumor growth and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer.
Case Study: Inhibition of Helicobacter pylori
In high-throughput screening assays, derivatives related to 1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one showed selective inhibition against H. pylori. The most promising derivatives exhibited IC50 values ranging from 0.16 µM to 0.23 µM, indicating strong potential as narrow-spectrum antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical in optimizing the biological activity of this compound. Modifications to the thiophene and pyrimidine rings have been shown to enhance potency and selectivity.
| Modification | Effect on Activity | IC50 (µM) |
|---|---|---|
| Methyl substitution on phenyl | Increased cytotoxicity | 0.9 |
| Electron-withdrawing groups | Enhanced antimicrobial activity | 0.16 |
| Hydroxyl group addition | Improved solubility | 0.23 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
